molecular formula C18H21N5O2 B2382631 3-methoxy-1-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1H-pyrazole-4-carboxamide CAS No. 1421467-98-2

3-methoxy-1-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1H-pyrazole-4-carboxamide

Katalognummer: B2382631
CAS-Nummer: 1421467-98-2
Molekulargewicht: 339.399
InChI-Schlüssel: FGLHDORSHQXVDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-1-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1H-pyrazole-4-carboxamide is a synthetic small molecule designed for advanced chemical and pharmacological research. This compound features a hybrid architecture, incorporating both a pyrazole and an imidazole heterocyclic ring system, a structure known to be associated with a wide spectrum of biological activities . The presence of the 1H-imidazole moiety is a key feature in molecules that interact with various biological targets, including enzymes and receptors . Pyrazole-carboxamide derivatives are an area of significant interest in medicinal chemistry and agrochemical research . Specifically, molecules within this class have been investigated for their potential to inhibit key fungal enzymes, such as succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV), in mitochondrial respiration chains, suggesting potential applications in antifungal development . The integration of a 2-phenyl-1H-imidazole component further diversifies its research utility, as this scaffold is frequently explored for its role in modulating protein-protein interactions and enzyme inhibition . This reagent is provided as a high-purity compound, intended for use in biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

3-methoxy-1-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-22-13-15(18(21-22)25-2)17(24)20-9-6-11-23-12-10-19-16(23)14-7-4-3-5-8-14/h3-5,7-8,10,12-13H,6,9,11H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLHDORSHQXVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target’s methoxy group may enhance solubility compared to chloro or cyano substituents in compounds.

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Spectroscopic Data (¹H-NMR δ)
Target Compound Not reported Moderate (methoxy enhances polarity) Expected aromatic peaks: 7.2–8.1 ppm (imidazole/pyrazole)
3a () 133–135 Low (chloro/cyano reduce polarity) 8.12 (s, 1H), 7.61–7.43 (m, 10H)
5cp () Not reported Moderate (ketone increases polarity) 7.80–7.48 (m, aromatic), 3.60–3.43 (m, CH₂)
3d () 181–183 Low (fluoro reduces solubility) 7.51–7.21 (m, 9H), 2.66 (s, CH₃)

The methoxy group in the target compound is expected to improve aqueous solubility compared to halogenated analogs, though melting points may vary based on crystallinity .

Q & A

Q. Purity Assurance :

  • Analytical Monitoring : Thin-layer chromatography (TLC) for reaction progress .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization .
  • Final Characterization : High-resolution mass spectrometry (HRMS) and ≥95% purity confirmed via HPLC with UV detection at 254 nm .

Basic: Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm in 1H NMR; pyrazole carbons at δ 140–160 ppm in 13C NMR) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity between imidazole and pyrazole moieties .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion ([M+H]+) and fragmentation patterns .
  • Elemental Analysis : Match calculated vs. experimental C/H/N/O percentages (deviation ≤0.4%) .

Advanced: How can statistical design of experiments (DoE) optimize reaction conditions for higher yields?

Methodological Answer:
DoE Workflow :

Factor Screening : Identify critical variables (e.g., solvent polarity, catalyst loading, temperature) using fractional factorial design .

Response Surface Methodology (RSM) : Central composite design to model non-linear relationships and identify optimal conditions .

Q. Example :

FactorRange TestedOptimal Value
Temperature40–80°C65°C
Catalyst Loading5–15 mol%12 mol%
Reaction Time6–24 hours18 hours

Validation : Triplicate runs under optimal conditions yield >85% purity, reducing trial-and-error inefficiencies .

Advanced: How should researchers address discrepancies in biological activity data across assays?

Methodological Answer:

  • Source Identification :
    • Assay Conditions : Compare buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
    • Target Specificity : Perform counter-screens against related enzymes/receptors to rule out off-target effects .
  • Data Reconciliation :
    • Meta-Analysis : Use tools like Prism or R to normalize dose-response curves and calculate IC50/EC50 confidence intervals .
    • Structural Dynamics : Molecular dynamics simulations to assess ligand-protein binding stability under varying conditions .

Advanced: What computational strategies predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations :
    • DFT (Density Functional Theory) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite for binding pose prediction (e.g., imidazole group forming H-bonds with kinase active sites) .
    • Validation : Compare docking scores (ΔG) with experimental IC50 values to refine models .

Advanced: What strategies improve aqueous solubility and stability for in vivo studies?

Methodological Answer:

  • Salt Formation : Use hydrochloride or mesylate salts to enhance solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) cleaved in physiological conditions .
  • Formulation Optimization :
    • Nanoparticulate Systems : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) for sustained release .
    • Co-Solvents : Test combinations of ethanol, propylene glycol, and Cremophor EL for injectable formulations .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications :
    • Pyrazole Ring : Substitute methoxy group with halogens or bulkier alkoxy groups to assess steric effects .
    • Imidazole Propyl Chain : Vary alkyl chain length (C2–C6) to evaluate hydrophobic interactions .
  • Biological Profiling :
    • In Vitro Panels : Test against kinase families (e.g., EGFR, VEGFR) and cytochrome P450 isoforms for selectivity .
    • ADME-Tox : Measure metabolic stability (human liver microsomes) and plasma protein binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.